Cas no 2228170-92-9 (tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate)
tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate
- EN300-1875246
- 2228170-92-9
-
- Inchi: 1S/C13H17BrN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)9-6-5-7-15-10(9)14/h5-8H,1-4H3,(H,16,18)
- InChI Key: CTANWVJJMFSTTQ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CN=1)C(C=O)(C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 328.04225g/mol
- Monoisotopic Mass: 328.04225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 68.3Ų
tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1875246-0.05g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 0.05g |
$1261.0 | 2023-09-18 | ||
| Enamine | EN300-1875246-0.1g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 0.1g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1875246-0.25g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 0.25g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1875246-0.5g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 0.5g |
$1440.0 | 2023-09-18 | ||
| Enamine | EN300-1875246-1.0g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1875246-2.5g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 2.5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1875246-5.0g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1875246-10.0g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1875246-1g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 1g |
$1500.0 | 2023-09-18 | ||
| Enamine | EN300-1875246-5g |
tert-butyl N-[2-(2-bromopyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228170-92-9 | 5g |
$4349.0 | 2023-09-18 |
tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate
Introduction to Tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2228170-92-9)
Tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228170-92-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug design and development. The structural features of this molecule, particularly its tert-butyl group and the presence of a bromopyridine moiety, contribute to its unique chemical properties and potential biological activities.
The bromopyridine scaffold is a key pharmacophore in many modern therapeutic agents, often serving as a critical interaction point with biological targets such as enzymes and receptors. The introduction of a bromine atom at the 2-position of the pyridine ring enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions commonly employed in synthetic organic chemistry. These reactions are pivotal in constructing complex molecular architectures, which are essential for developing novel pharmaceuticals.
The 1-oxopropan-2-ylcarbamate moiety adds another layer of functionality to the compound, providing a reactive site for further chemical modifications. Carbamates are known for their stability under various conditions while also being capable of undergoing hydrolysis or nucleophilic substitution reactions, depending on the application. This dual functionality makes Tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of bromopyridine derivatives. Studies have demonstrated that these compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tert-butyl group, while primarily serving as a protecting group in synthetic chemistry, may also contribute to the overall pharmacokinetic profile of derivatives by influencing solubility and metabolic stability.
One of the most compelling aspects of Tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent studies have highlighted the importance of kinase inhibitors in oncology, where bromopyridine-based scaffolds have shown promise in disrupting aberrant signaling pathways.
The synthesis of Tert-butyl N-2-(2-bromopyridin-3-yl)-1-oxopropan-2-ylcarbamate typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. The bromination step at the 2-position is critical and often requires careful optimization to ensure high yield and selectivity. Subsequent functionalization with the carbamate group further refines the molecular structure, preparing it for downstream applications.
From a medicinal chemistry perspective, the compound’s structural features offer several advantages for drug development. The bromopyridine moiety can be readily modified through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents that may enhance binding affinity or improve pharmacokinetic properties. Meanwhile, the carbamate group provides a handle for further derivatization, enabling chemists to explore new chemical space.
Recent advances in computational chemistry have also facilitated the rational design of derivatives based on Tert-butyl N-2-(2-bromopyridin-3-yloxypropanal)-1-carbamate (CAS No. 2228170). Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead compounds for clinical evaluation. These computational approaches complement traditional high-throughput screening methods, accelerating the drug discovery process.
The potential applications of this compound extend beyond academic research into industrial settings as well. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds like bromopyridines due to their broad biological relevance. The ease with which Tert-butyl N-(pyridinio[3]bromo-[5])carbamato-O-[propano(1)oxido)]butanoic acid (a synonym) can be synthesized and modified makes it an attractive candidate for future drug candidates.
In conclusion,Tert-butyl N-(pyridinio[3]bromo-[5])carbamato-O-[propano(1)oxido)]butanoic acid (CAS No. 2228170) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic accessibility position it as a valuable tool for researchers exploring new therapeutic agents. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly crucial role in addressing complex diseases through innovative drug design strategies.
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